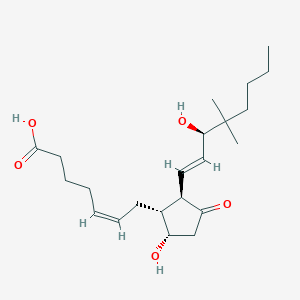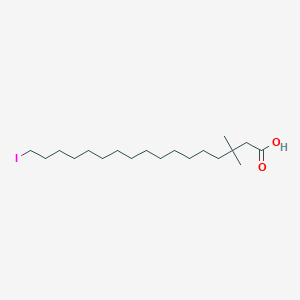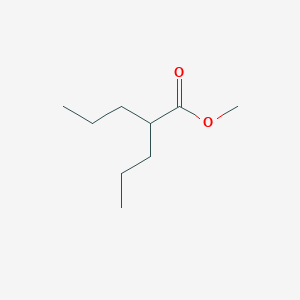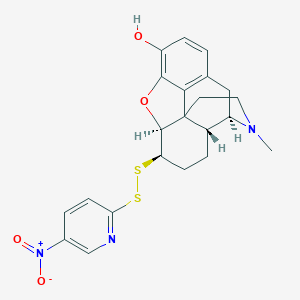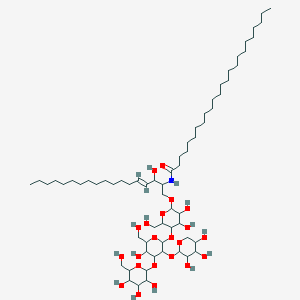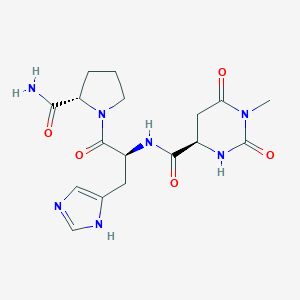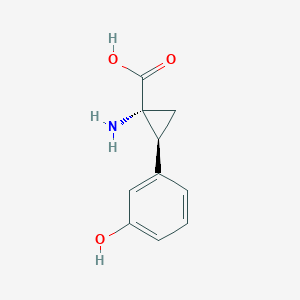
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid, also known as AHPC, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug development and biochemical research. AHPC is a chiral molecule, meaning it has two stereoisomers, (1R,2S)-AHPC and (1S,2R)-AHPC. In
Wirkmechanismus
The mechanism of action of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve its interactions with glutamate receptors. Specifically, (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
Biochemische Und Physiologische Effekte
(1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid in lab experiments is its high purity and stability. Additionally, its neuroprotective effects make it a valuable tool for studying neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid. One area of focus is its potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and its interactions with glutamate receptors. Finally, there is potential for (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid to be used as a tool for studying the role of glutamate receptors in neurological processes.
Synthesemethoden
The synthesis of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves the reaction between (R)-phenylglycine and glyoxylic acid. The reaction proceeds through a cyclopropanation step, resulting in the formation of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid. This synthesis method has been optimized by various research groups, resulting in high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been studied for its potential applications in drug development, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. Additionally, (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been studied for its potential as a modulator of glutamate receptors, which are involved in various neurological processes.
Eigenschaften
CAS-Nummer |
139561-07-2 |
|---|---|
Produktname |
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10+/m0/s1 |
InChI-Schlüssel |
QJIGJBFNKLGGML-WCBMZHEXSA-N |
Isomerische SMILES |
C1[C@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Kanonische SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-(3-hydroxyphenyl)-, (1R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



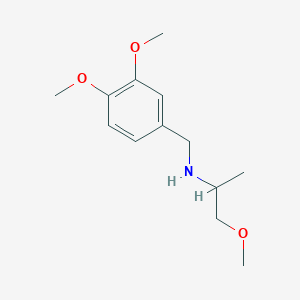
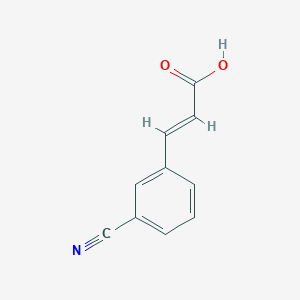
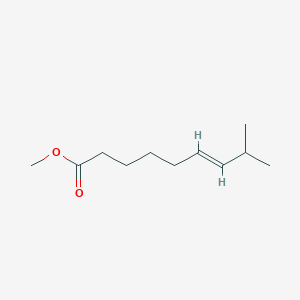
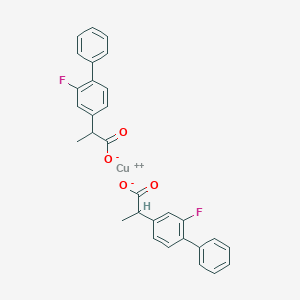
![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
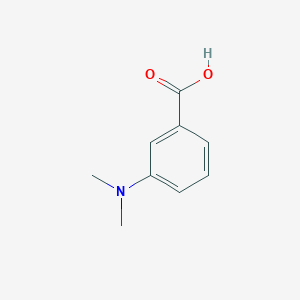
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
